molecular formula C11H9ClO3 B12507082 Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate CAS No. 105507-59-3

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate

Cat. No.: B12507082
CAS No.: 105507-59-3
M. Wt: 224.64 g/mol
InChI Key: DEGHGCFUXGDZGK-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate (CAS: 1112238-35-3) is an α,β-unsaturated ketone ester characterized by a 3-chlorophenyl substituent at the C4 position of the butenolide backbone. Its molecular formula is C₁₂H₁₁ClO₃, with a molecular weight of 238.67 g/mol. This compound is widely utilized as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules . The presence of the electron-withdrawing chlorine atom at the meta position of the aromatic ring enhances its electrophilicity, making it reactive in conjugate addition and cyclization reactions.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHGCFUXGDZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30761798
Record name Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30761798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105507-59-3
Record name Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30761798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of methyl acetoacetate to form a resonance-stabilized enolate, which attacks the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product. Sodium hydroxide or potassium tert-butoxide in ethanol or methanol at 0–25°C for 12–24 hours are typical conditions.

Optimization and Yield

Yields range from 60–85%, depending on the base strength and solvent polarity. For instance, using NaH in tetrahydrofuran (THF) at 0°C improves regioselectivity, minimizing side products like dienolates. Purification via flash chromatography (petroleum ether/ethyl acetate) enhances purity to >95%.

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to introduce the 3-chlorophenyl group. Methyl 2-oxobut-3-enoate is functionalized via coupling with 3-chlorophenylboronic acid.

Catalytic System and Conditions

A Pd(PPh₃)₄ or PdCl₂(dppf) catalyst in a mixture of dioxane/water (3:1) at 80–100°C facilitates the coupling. Potassium carbonate acts as a base, with reaction completion in 6–8 hours.

Advantages and Limitations

While this method achieves high regiocontrol (yields: 70–75%), the need for anhydrous conditions and palladium catalysts increases costs. Residual palladium removal requires additional steps, complicating scalability.

BF₃·Et₂O or Ti(OEt)₄-Promoted Aldol Condensation

A one-pot synthesis using BF₃·Et₂O or Ti(OEt)₄ as Lewis acids enables direct coupling of 3-chlorobenzaldehyde with methyl pyruvate.

Reaction Dynamics

BF₃·Et₂O activates the aldehyde, promoting nucleophilic attack by methyl pyruvate’s enol. Ti(OEt)₄ offers milder conditions, reducing side reactions like over-esterification. Reactions proceed at 40–60°C in dichloromethane or toluene.

Yield and Scalability

Yields range from 50–65% for BF₃·Et₂O and 70–80% for Ti(OEt)₄. The Ti(OEt)₄ system is preferred for large-scale synthesis due to easier workup and lower toxicity.

Stobbe Condensation

The Stobbe condensation between 3-chlorophenylacetic acid and dimethyl oxalate under basic conditions provides an alternative route.

Procedure and Mechanism

Sodium ethoxide in ethanol mediates the condensation, forming a β-keto ester intermediate. Acidic workup (HCl) induces cyclization and dehydration. Reaction times of 8–12 hours at reflux yield 55–60% product.

Challenges

Competing side reactions, such as decarboxylation, necessitate precise stoichiometry. Purification via recrystallization (ethanol/water) improves purity but reduces overall yield.

Comparative Analysis of Methods

Method Catalyst/Base Yield (%) Purity (%) Scalability
Claisen-Schmidt NaOH/NaH 60–85 >95 Moderate
Suzuki-Miyaura Pd(PPh₃)₄ 70–75 90 Low
BF₃·Et₂O/Ti(OEt)₄ Lewis acids 50–80 85–90 High
Stobbe Condensation NaOEt 55–60 80–85 Moderate

Key Considerations

  • Claisen-Schmidt : Cost-effective but requires strict temperature control to avoid keto-enol tautomerization.
  • Suzuki-Miyaura : Excellent for functionalized substrates but limited by catalyst costs.
  • Lewis Acid-Promoted : Ti(OEt)₄ offers the best balance of yield and scalability.
  • Stobbe : Suitable for academic labs but less efficient industrially.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-chlorophenyl)-2-oxobutanoic acid.

    Reduction: Formation of 4-(3-chlorophenyl)-2-hydroxybut-3-enoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical properties of Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate and its analogues, highlighting substituent effects and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) CAS Number Key Properties/Applications
This compound C₁₂H₁₁ClO₃ 238.67 3-Cl (C4) 1112238-35-3 High electrophilicity; organic synthesis
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate C₁₁H₉BrO₃ 269.09 4-Br (C4) 608128-34-3 95% purity; halogenated synthon
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate C₁₂H₁₂O₄ 220.23 4-OCH₃ (C4) 105213-31-8 LogP: 1.45; PSA: 52.6 Ų
Methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate C₁₁H₉BrO₃ 269.09 2-Br (C4) 956476-32-7 Ortho-substituted; steric hindrance
4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid C₁₁H₁₀O₄ 206.20 2-OCH₃ (C4) N/A Acidic group; hydrogen-bonding motifs

Research Findings and Industrial Relevance

  • Purity and Availability : The target compound is commercially available in gram-scale quantities (1g: €301; 5g: €858), with pricing reflecting its synthetic demand .

Biological Activity

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in pharmacology and agriculture.

Chemical Structure and Properties

This compound belongs to the class of α,β-unsaturated carbonyl compounds. Its molecular formula is C11_{11}H10_{10}ClO2_2, and it features a chlorophenyl group that is believed to enhance its interaction with biological targets. The compound is characterized by a reactive enone system that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated that this compound exhibits significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound range from 0.35 to 0.75 µg/mL against both drug-sensitive and resistant strains of S. aureus .

The mode of action involves the inhibition of MenB, an enzyme crucial for menaquinone biosynthesis in bacteria. By forming an adduct with coenzyme A (CoA), this compound disrupts the bacterial respiration process, leading to reduced viability and growth inhibition .

Enzyme Inhibition

Research indicates that this compound also acts as an inhibitor of methionine aminopeptidases, which play a vital role in protein maturation processes. This inhibition suggests potential therapeutic applications in treating diseases where protein maturation is disrupted .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Wittig Reaction : Utilizing phosphonium salts to generate the desired enone structure.
  • Horner-Wadsworth-Emmons Reaction : This method facilitates the formation of α,β-unsaturated carbonyl compounds via the reaction of aldehydes with phosphonate esters.

These methods allow for efficient production and modification of the compound for further biological evaluation.

Study on Antimicrobial Efficacy

A significant study evaluated the antibacterial properties of this compound against MRSA using mouse models. The results indicated that treatment with this compound not only increased survival rates but also significantly reduced bacterial loads in infected tissues .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight the unique properties of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoateC11_{11}H10_{10}N1_{1}O2_{2}Contains a cyanophenyl groupAntimicrobial properties
Ethyl 4-methoxy-2-oxobut-3-enoateC12_{12}H14_{14}O3_{3}Contains a methoxy groupPotential anti-inflammatory effects
This compoundC11_{11}H10_{10}ClO2_{2}Chlorophenyl substituent enhances activitySignificant enzyme inhibition

This table illustrates how the chlorophenyl moiety may enhance biological activity compared to other derivatives.

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